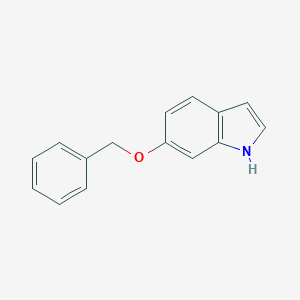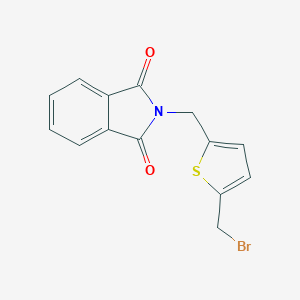
6-Benzyloxyindole
概要
説明
6-Benzyloxyindole is a chemical compound with the molecular formula C15H13NO. It is an indole derivative characterized by a benzyl group attached to the oxygen atom at the sixth position of the indole ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
6-Benzyloxyindole can be synthesized through several methods. One common method involves the reaction of 2-methyl-3-nitrophenol with benzyl chloride in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) at 90°C. The resulting product, 6-benzyloxy-2-nitrotoluene, is then subjected to further reactions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of industrial production .
化学反応の分析
Types of Reactions
6-Benzyloxyindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: It can participate in substitution reactions, such as Friedel-Crafts alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrazine hydrate and Raney nickel are used.
Substitution: Friedel-Crafts alkylation typically involves the use of aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced indole derivatives.
Substitution: Alkylated indole compounds.
科学的研究の応用
6-Benzyloxyindole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-benzyloxyindole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinase C by binding to its active site, thereby modulating cellular signaling pathways. Additionally, it can act as an antiviral agent by interfering with viral replication processes .
類似化合物との比較
Similar Compounds
7-Benzyloxyindole: Similar in structure but with the benzyl group attached at the seventh position.
6-Methoxyindole: Contains a methoxy group instead of a benzyloxy group at the sixth position.
Uniqueness
6-Benzyloxyindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
6-phenylmethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-4-12(5-3-1)11-17-14-7-6-13-8-9-16-15(13)10-14/h1-10,16H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMICYBCFBLGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293834 | |
| Record name | 6-Benzyloxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15903-94-3 | |
| Record name | 6-(Phenylmethoxy)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15903-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 92538 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015903943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15903-94-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Benzyloxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(benzyloxy)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-Benzyloxyindole a valuable precursor in chemical synthesis?
A1: this compound is particularly useful due to its three modifiable sites, allowing for the introduction of diverse hydrophilic side chains. This characteristic enables the synthesis of a variety of potentially bioactive compounds. For example, researchers synthesized a series of naphthocarbazole derivatives from this compound using palladium-catalyzed reactions [].
Q2: Can you provide an example of how this compound has been used to develop potential anticancer agents?
A2: Researchers synthesized a series of novel naphthocarbazoles using this compound as a starting material []. These compounds were designed to target cancer cells. Notably, compound 37, a 3-hydroxy-naphthopyrrolocarbazoledione bearing a dimethylaminoethyl side chain, displayed significant cytotoxicity against L1210 and DU145 cancer cell lines, with IC50 values in the nanomolar range [].
Q3: How does the structure of this compound relate to its reactivity?
A3: The electron-donating properties of the benzyloxy group at the 6-position of the indole ring influence the reactivity of this compound. In acidic conditions, these electron-donating substituents facilitate a series of couplings and dehydrogenation steps, ultimately leading to the formation of diindolocarbazole derivatives []. This unique reactivity makes this compound a valuable precursor for synthesizing complex heterocyclic compounds.
Q4: What challenges are associated with the synthesis of this compound and how have researchers addressed them?
A4: One challenge is the potential thermal hazard associated with certain synthetic steps. To ensure safety and scalability, researchers have investigated the use of doped rhodium catalysts in the hydrogenation of (E)-2-nitropyrrolidinostyrene, a key step in this compound synthesis. They found that this method is not only safe and scalable but also highly effective [].
Q5: Beyond its use in synthesizing anticancer agents, what other applications of this compound are being explored?
A5: this compound has been used as a starting material for the multigram-scale synthesis of 3-Indoleacetonitrile Glucosides, which exhibit anti-influenza A virus activity []. This highlights the potential of this compound as a scaffold for developing antiviral agents. Additionally, researchers are exploring its use in expanding the substrate spectrum of Cytochrome P450 2A6, a key enzyme involved in drug metabolism [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)

![(2S)-[(2S)-[(2R)-Amino-3-mercapto]-propylamino-(3S)-methyl]pentyloxy-3-phenylpropionyl-methionine Sulfone Isopropyl Ester Bis Hydrchloride](/img/structure/B15599.png)


